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Compound of Interest

Compound Name: NOTP

Cat. No.: B12363656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

expression and purification of recombinant Notp protein. The methodologies described herein

are foundational and can be adapted for specific research and development needs.

Introduction to Notp (Not4) Protein
The Notp protein, specifically referring to the Not4 E3 ubiquitin ligase, is a key component of

the highly conserved Ccr4-Not complex.[1] This complex is a global regulator of gene

expression, influencing processes from mRNA decay and transcription to translation and

protein quality control.[1] Structurally, Not4 features several key domains, including a RING

(Really Interesting New Gene) finger domain, which confers its E3 ligase activity, a putative

coiled-coil domain, and an RNA recognition motif (RRM).[1]

The purification of functional, high-purity recombinant Notp/Not4 protein is essential for a

variety of applications. It enables detailed biochemical and structural analyses, facilitates the

study of its enzymatic activity, and is crucial for identifying interaction partners and developing

potential therapeutic inhibitors.[2][3]

Applications of Purified Recombinant Notp Protein
Purified Notp protein is an invaluable tool for various research and drug development

applications:
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Biochemical and Enzymatic Assays: Used to perform in vitro ubiquitination assays to identify

substrates and study the enzymatic kinetics of the Not4 E3 ligase activity.

Structural Biology: High-purity protein is a prerequisite for structural determination through

methods like X-ray crystallography or cryo-electron microscopy, providing insights into its

mechanism of action.[4][5]

Drug Discovery: Serves as a target in high-throughput screening (HTS) assays to identify

small molecules that can modulate its E3 ligase activity for therapeutic purposes.[6]

Interaction Studies: Enables the investigation of protein-protein and protein-RNA

interactions, for example, with ribosomal components or other parts of the Ccr4-Not

complex.[1]

Cell-Based Assays: Can be used as a reagent in cell-based studies to investigate its role in

cellular processes like nutrient signaling and proteostasis.[1][7]

Experimental Protocols
The following protocols describe a standard multi-step strategy for the purification of

recombinant Notp protein expressed in Escherichia coli with an N-terminal polyhistidine (His6)

tag. This strategy is designed to achieve high purity and yield.
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Caption: Functional role of Not4 within the Ccr4-Not complex.
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Caption: Multi-step workflow for recombinant Notp purification.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b12363656?utm_src=pdf-body-img
https://www.benchchem.com/product/b12363656?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Cell Lysis and Lysate Clarification
This protocol details the initial steps of extracting the recombinant protein from the host cells.[8]

Cell Harvest: Centrifuge the E. coli culture at 6,000 x g for 15 minutes at 4°C. Discard the

supernatant and store the cell pellet at -80°C or proceed directly.

Resuspension: Resuspend the cell pellet in ice-cold Lysis Buffer (see Table 2) at a ratio of 5

mL of buffer per gram of wet cell paste.

Lysis: Lyse the cells using a sonicator on ice. Use pulses of 30 seconds on, 30 seconds off

for a total of 10 minutes of sonication time. Ensure the sample does not overheat.

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[8]

Collection: Carefully collect the supernatant, which contains the soluble recombinant protein.

Filter the supernatant through a 0.45 µm filter to remove any remaining particulates.

Protocol 2: Affinity Chromatography (Capture Step)
This step utilizes the specific interaction between the His-tag on the recombinant protein and

immobilized nickel ions for initial capture.[9][10]

Column Preparation: Use a pre-packed Ni-NTA agarose column (e.g., HisTrap column) or

pack a gravity-flow column with Ni-NTA resin.

Equilibration: Equilibrate the column with 10 column volumes (CV) of Binding Buffer (Table

2).

Sample Loading: Load the clarified and filtered lysate onto the column. The flow rate should

be slow enough to allow for efficient binding (e.g., 1 mL/min for a 5 mL column). Collect the

flow-through fraction for analysis.

Washing: Wash the column with 10-15 CV of Wash Buffer (Table 2) to remove non-

specifically bound proteins.

Elution: Elute the bound Notp protein with 5 CV of Elution Buffer (Table 2), which contains a

high concentration of imidazole for competitive displacement.[10] Collect fractions of 1 mL.
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Analysis: Analyze all fractions (flow-through, wash, and elution) by SDS-PAGE to assess the

success of the capture step.

Protocol 3: Ion Exchange Chromatography (Intermediate
Purification)
This step separates proteins based on their net surface charge, further purifying the target

protein from remaining contaminants.[9][11] The choice between anion and cation exchange

depends on the calculated isoelectric point (pI) of the Notp protein construct.

Buffer Exchange (if necessary): The eluate from the affinity step contains high imidazole and

may need to be buffer-exchanged into the IEX Binding Buffer (Table 2) using dialysis or a

desalting column.

Column Equilibration: Equilibrate the chosen IEX column (e.g., Q column for anion exchange

or SP column for cation exchange) with 10 CV of IEX Binding Buffer.

Sample Loading: Load the buffer-exchanged sample onto the equilibrated column.

Washing: Wash the column with 5 CV of IEX Binding Buffer.

Elution: Elute the bound proteins using a linear gradient of 0-100% IEX Elution Buffer (Table

2) over 20 CV. This is achieved by mixing the IEX Binding and Elution buffers at an

increasing ratio. Collect fractions throughout the gradient.

Analysis: Run SDS-PAGE on the collected fractions to identify those containing the pure

Notp protein. Pool the purest fractions.

Protocol 4: Size Exclusion Chromatography (Polishing
Step)
Also known as gel filtration, this final step separates molecules based on their size and

removes any remaining impurities and protein aggregates.[9]

Column Equilibration: Equilibrate a size exclusion column (e.g., Superdex 200) with at least

2 CV of SEC Buffer (Table 2). This buffer should be suitable for the final storage of the

protein.
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Sample Concentration: If necessary, concentrate the pooled fractions from the IEX step

using an appropriate centrifugal filter device to a final volume that is less than 2-5% of the

SEC column's total volume.

Sample Injection: Inject the concentrated sample onto the equilibrated column.

Elution: Elute the protein with 1.5 CV of SEC Buffer at a constant flow rate. The elution is

isocratic (no gradient). Collect fractions.

Analysis: Analyze fractions by SDS-PAGE. Pure Notp protein should elute as a single, sharp

peak. Pool the fractions corresponding to the monomeric protein peak.

Final Steps: Determine the final protein concentration using a method like the Bradford

assay. Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Data Presentation
Quantitative data from the purification process should be meticulously recorded to track

efficiency at each stage.

Table 1: Purification Summary (Example Template)

Purification Step Total Protein (mg) Yield (%) Purity (%)

Clarified Lysate 500 100 ~5

Affinity

Chromatography
45 9.0 ~85

Ion Exchange

Chromatography
30 6.0 ~95

Size Exclusion

Chromatography
25 5.0 >98

Table 2: Buffer Compositions
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Buffer Name Composition pH Notes

Lysis Buffer

50 mM Tris-HCl, 300

mM NaCl, 10 mM

Imidazole, 1 mM DTT,

1 mM PMSF, 1x

Protease Inhibitor

Cocktail

8.0

Keep on ice. Add

inhibitors just before

use.

Binding Buffer (AC)

50 mM Tris-HCl, 300

mM NaCl, 10 mM

Imidazole

8.0
Filtered and

degassed.

Wash Buffer (AC)

50 mM Tris-HCl, 300

mM NaCl, 25 mM

Imidazole

8.0
Filtered and

degassed.

Elution Buffer (AC)

50 mM Tris-HCl, 300

mM NaCl, 300 mM

Imidazole

8.0
Filtered and

degassed.

IEX Binding Buffer
20 mM Tris-HCl, 25

mM NaCl, 1 mM DTT
8.0

For anion exchange.

Adjust pH and salt for

cation exchange.

IEX Elution Buffer
20 mM Tris-HCl, 1 M

NaCl, 1 mM DTT
8.0

For creating the salt

gradient.

SEC Buffer
20 mM HEPES, 150

mM NaCl, 1 mM DTT
7.5

Final storage buffer.

Filtered and

degassed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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